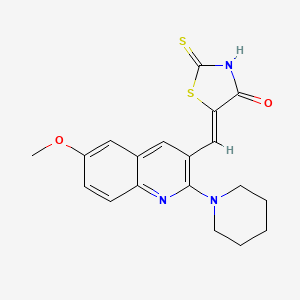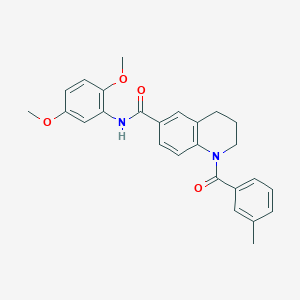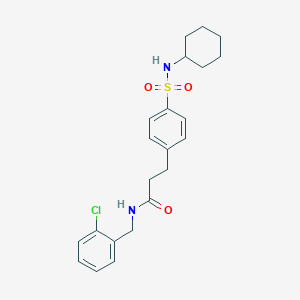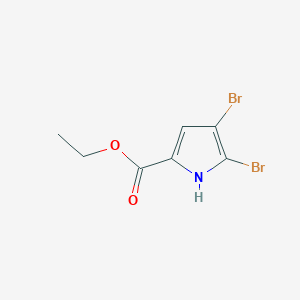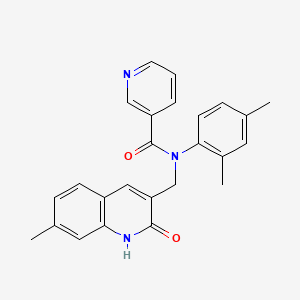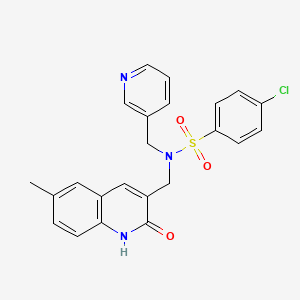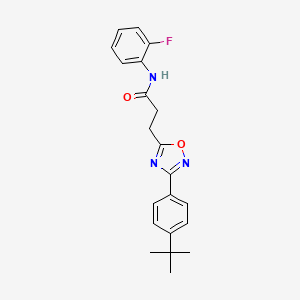
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide involves the inhibition of specific enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. It also has neuroprotective effects and can reduce oxidative stress in the brain. Additionally, it has been found to have anti-cancer properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide in lab experiments is its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. However, one limitation of using this compound is the lack of information on its toxicity and side effects.
Zukünftige Richtungen
For research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide include studying its potential applications in other fields such as cardiovascular diseases and infectious diseases. Additionally, more studies are needed to determine the toxicity and side effects of this compound. Furthermore, research can be done to optimize the synthesis method and improve the yield of the final product.
Synthesemethoden
The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide involves the reaction of 2-fluorobenzaldehyde, tert-butylhydrazine, and 4-(tert-butyl)benzoic acid with acetic anhydride and phosphorus oxychloride. The resulting product is then reacted with 3-bromopropionyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-fluorophenyl)propanamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can reduce inflammation.
Eigenschaften
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-21(2,3)15-10-8-14(9-11-15)20-24-19(27-25-20)13-12-18(26)23-17-7-5-4-6-16(17)22/h4-11H,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOPWKIUYYMZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7689026.png)


